Ractopamine N-(4-hydroxybenzyl)
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[3-[[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-[(4-hydroxyphenyl)methyl]amino]butyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO4/c1-18(2-3-19-4-10-22(27)11-5-19)26(16-20-6-12-23(28)13-7-20)17-25(30)21-8-14-24(29)15-9-21/h4-15,18,25,27-30H,2-3,16-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPKXWAWXWHYOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)N(CC2=CC=C(C=C2)O)CC(C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1330264-65-7 | |
| Record name | Ractopamine N-(4-hydroxybenzyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1330264657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RACTOPAMINE N-(4-HYDROXYBENZYL) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4T6K6Y6UK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Pathways and Advanced Analog Generation of Ractopamine N 4 Hydroxybenzyl
Design and Synthesis of Structurally Modified Ractopamine (B1197949) N-(4-hydroxybenzyl) Analogs for Mechanistic Probing
To investigate the structure-activity relationship (SAR) and probe the mechanism of action, structurally modified analogs of Ractopamine N-(4-hydroxybenzyl) can be designed and synthesized. These modifications can target different parts of the molecule to assess their importance for biological activity.
Strategies for Analog Design:
Modification of the N-(4-hydroxybenzyl) Group: The aromatic ring can be altered by changing the position or nature of the hydroxyl group, or by introducing other substituents (e.g., methoxy, halogen). The entire benzyl (B1604629) group could also be replaced with other substituted aromatic or aliphatic moieties nih.gov.
Modification of the Phenolic Hydroxyl Groups: The two phenolic hydroxyl groups on the Ractopamine core can be esterified, etherified, or replaced with other functional groups to determine their role in receptor binding.
Modification of the Aliphatic Chain: The length and branching of the butyl chain can be altered to evaluate the impact of steric bulk and conformation.
Modification of the Secondary Alcohol: The hydroxyl group can be inverted to its opposite stereoisomer, esterified, or removed entirely to assess its significance.
The synthesis of these analogs would generally follow the same pathways established for the parent compound, but using appropriately modified precursors. For example, to create analogs with different N-substituents, Ractopamine could be reacted with a variety of substituted benzyl halides or aldehydes.
Green Chemistry Approaches in the Synthesis of Ractopamine N-(4-hydroxybenzyl)
Traditional chemical syntheses often rely on hazardous solvents, stoichiometric reagents, and energy-intensive processes, leading to significant environmental impact jddhs.com. Applying the principles of green chemistry can make the synthesis of Ractopamine N-(4-hydroxybenzyl) more sustainable, efficient, and environmentally benign mdpi.com.
Key Green Chemistry Principles:
Use of Safer Solvents: The synthesis of Ractopamine has involved solvents like carbon tetrachloride, which is toxic and environmentally harmful google.com. Green alternatives include replacing such solvents with water, ethanol, supercritical CO₂, or bio-based solvents that are less hazardous and biodegradable jddhs.com.
Catalysis over Stoichiometric Reagents: The use of catalytic hydrogenation is already an established part of the synthesis, which aligns with green principles by reducing waste compared to stoichiometric reducing agents google.commdpi.com. Further improvements could involve using biocatalysis, where enzymes catalyze reactions with high specificity under mild conditions (ambient temperature and pressure, neutral pH), minimizing by-product formation jddhs.com.
Energy Efficiency: Exploring energy-efficient techniques such as microwave-assisted synthesis or continuous flow processing can significantly reduce reaction times and energy consumption compared to conventional heating methods jddhs.commdpi.com. Continuous flow reactors, in particular, offer better control over reaction parameters and can improve safety and yield mdpi.com.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. This involves choosing reactions that minimize the formation of by-products mdpi.com.
Use of Renewable Feedstocks: Whenever possible, sourcing starting materials from renewable biological sources rather than petrochemicals can reduce the carbon footprint of the synthesis jddhs.com.
By integrating these approaches, the synthesis of Ractopamine N-(4-hydroxybenzyl) and its analogs can be aligned with modern standards of sustainable chemical manufacturing.
Molecular and Cellular Mechanistic Investigations of Ractopamine N 4 Hydroxybenzyl Non Human Focus
Investigations into Receptor Binding Profiles and Affinities (e.g., β-adrenergic, TAAR1) of Ractopamine (B1197949) N-(4-hydroxybenzyl)
Ractopamine N-(4-hydroxybenzyl) is a phenethanolamine that functions as an agonist for both β-adrenergic receptors (β-AR) and trace amine-associated receptor 1 (TAAR1). cdnsciencepub.comscielo.brinchem.orgresearchgate.net Its commercial form is an equimolar mixture of four stereoisomers (RR, RS, SR, and SS), which arise from its two chiral carbons. scielo.brresearchgate.net Research indicates that the biological activity of ractopamine is highly dependent on its stereochemistry.
The RR-isomer, also known as butopamine, is the most pharmacologically active stereoisomer, exhibiting the highest binding affinity and functional response at these receptors. inchem.orgresearchgate.net Studies on porcine β-adrenergic receptors have shown that the RR-isomer is significantly more potent than the other isomers. google.com Specifically, when tested for binding affinity to porcine β-2 adrenergic receptors, RR-ractopamine was found to be approximately 2.5 times more active than the four-isomer mixture. google.com While the RR-isomer is considered a non-selective ligand at the β1- and β2-adrenoceptors, its signal transduction is more efficiently coupled through the β2-adrenoceptor. inchem.org Ractopamine has negligible affinity for β-3 receptors. google.com
In addition to its well-documented interaction with β-adrenergic receptors, ractopamine is also a full agonist at Trace Amine-Associated Receptor 1 (TAAR1). inchem.orgoup.com TAAR1 is a G protein-coupled receptor that is primarily located intracellularly. nih.govwikipedia.org The agonistic activity of ractopamine at TAAR1 has been demonstrated in cell model studies and is considered a key part of its mechanism of action. researchgate.netnih.gov
| Receptor Target | Interaction Type | Key Findings and Stereoisomer Specificity | Citations |
|---|---|---|---|
| β1-Adrenergic Receptor (β1-AR) | Agonist | Binds as a non-selective ligand, with the RR-isomer being the most active. The predominant β-AR subtype in porcine adipose (73%) and skeletal muscle (59%) tissues. | scielo.brinchem.org |
| β2-Adrenergic Receptor (β2-AR) | Agonist | Signal transduction is more efficiently coupled through the β2-AR compared to the β1-AR. The RR-isomer is ~2.5x more active than the isomeric mixture at porcine β2-AR. | inchem.orggoogle.com |
| β3-Adrenergic Receptor (β3-AR) | Negligible Affinity | Ractopamine shows negligible binding to this receptor subtype. | google.com |
| Trace Amine-Associated Receptor 1 (TAAR1) | Full Agonist | Acts as a full agonist at this primarily intracellular receptor. This interaction is crucial to its overall pharmacological profile. | inchem.orgresearchgate.netoup.com |
Elucidation of Intracellular Signal Transduction Pathways Modulated by Ractopamine N-(4-hydroxybenzyl) in vitro (e.g., cAMP cascade)
The activation of both β-adrenergic receptors and TAAR1 by ractopamine initiates a cascade of intracellular signaling events, primarily mediated by the cyclic adenosine (B11128) monophosphate (cAMP) pathway. google.comresearchgate.net Upon binding of ractopamine to these G protein-coupled receptors (GPCRs), the associated Gs alpha subunit is activated. researchgate.netuniprot.org This activation stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cAMP. researchgate.net
The resulting increase in intracellular cAMP concentration activates cAMP-dependent protein kinase A (PKA). researchgate.net PKA then proceeds to phosphorylate various downstream enzymes and transcription factors, which ultimately mediates the cellular responses to ractopamine. researchgate.net For instance, studies using mouse TAAR1 expressed in oocytes have shown that ractopamine leads to a concentration-dependent increase in intracellular cAMP. researchgate.net Similarly, the activation of intracellular TAAR1 has been shown to couple to Gs alpha-subunits, leading to increased PKA activity throughout the cell. researchgate.net
Prolonged exposure of cells to ractopamine can lead to desensitization, a process that diminishes the cellular response despite the continued presence of the agonist. scielo.br This can occur through several mechanisms, including the uncoupling of the receptor from its G protein, sequestration and internalization of the receptors away from the cell surface, and eventual degradation of the internalized receptors. scielo.brresearchgate.net
Enzymatic Interactions and Biotransformation Studies at the Cellular Level
In vitro models using subcellular fractions from the liver, such as microsomes and S9 fractions, are standard tools for studying the biotransformation of xenobiotics like ractopamine. nih.govmdpi.com These preparations contain a host of Phase I and Phase II metabolic enzymes. nih.govmdpi.com Liver microsomes are particularly rich in cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs), which are responsible for the majority of oxidative and conjugation reactions, respectively. mdpi.com
Studies in various non-human species have shown that ractopamine undergoes extensive Phase II metabolism. The primary biotransformation products are monoglucuronide and monosulfate conjugates of the parent compound. In rats, studies with radiolabeled ractopamine identified four distinct glucuronide metabolites. The liver and intestine are considered the primary sites for this biotransformation.
While specific in vitro studies detailing the complete metabolic profile of ractopamine at the cellular level are not extensively documented in the provided results, the identified metabolites in vivo (glucuronides and sulfates) are consistent with metabolism by Phase II enzymes (UGTs and sulfotransferases) that are abundant in liver microsomal and cytosolic preparations used for cellular-level biotransformation studies. nih.govfrontiersin.orgnih.gov
Cellular and Subcellular Distribution Studies in Model Systems
Investigations into the distribution of ractopamine reveal rapid and extensive dissemination into tissues following administration. Studies in swine and cattle using radiolabeled ractopamine showed that the highest concentrations of residues are found in the liver and kidneys, with lower levels in muscle tissue. inchem.org Notably, no detectable residues were found in fat, indicating that ractopamine is a compound with low lipophilicity. inchem.org
At the subcellular level, the distribution of ractopamine is intrinsically linked to the location of its receptors. A significant finding is that one of its primary targets, TAAR1, is largely an intracellular receptor. nih.govwikipedia.orgresearchgate.net This implies that ractopamine must cross the cell membrane to exert its effects through this pathway. Further evidence from studies on dopamine (B1211576) neurons suggests that TAAR1-mediated signaling can be compartmentalized, with certain downstream effects being concentrated near the endoplasmic reticulum. researchgate.net This points to a specific, rather than diffuse, subcellular site of action for at least part of ractopamine's signaling cascade.
Effects on Protein Synthesis and Metabolism in Non-human Cell Lines
Ractopamine has been shown to directly stimulate protein synthesis and accretion in non-human muscle cell lines. nih.govanimbiosci.org In a key study using ELC5 myotubes, a subclone of the rat L6 skeletal muscle cell line, ractopamine was found to significantly increase the rate of protein synthesis. nih.gov This effect was observed without a detectable change in the rate of protein degradation, indicating that the primary anabolic effect is through enhanced synthesis. animbiosci.org
The study utilized the incorporation of [³⁵S]methionine as a marker for protein synthesis. Treatment of the cultured rat myotubes with ractopamine led to a time-dependent increase in methionine incorporation, with significant effects observed at multiple time points. nih.gov Specifically, ractopamine was shown to increase the synthesis of total cellular protein, 43-kDa proteins, and notably, myosin heavy-chain protein, a critical component of the myofibrillar apparatus in muscle cells. nih.govanimbiosci.org Similar effects have been noted in other muscle cell models, such as C2C12 myoblasts, where ractopamine treatment increased cell number and protein concentrations. oup.com This body of in vitro evidence demonstrates that the muscle-building effects of ractopamine are mediated, at least in part, by its direct action on muscle cells to stimulate the synthesis of new proteins. nih.gov
| Cell Line | Experimental Observation | Specific Findings | Citations |
|---|---|---|---|
| ELC5 Rat Myotubes (L6 subclone) | Increased Protein Synthesis | Increased incorporation of [³⁵S]methionine into total cellular protein, 43-kDa proteins, and myosin heavy-chain protein. | nih.govanimbiosci.org |
| ELC5 Rat Myotubes (L6 subclone) | Increased Protein Accretion | Significant response in cellular protein accretion was observed at concentrations of 10⁻⁶ and 10⁻⁵ mol/L. | nih.gov |
| C2C12 Mouse Myoblasts | Increased Cell Proliferation and Protein Content | Ractopamine treatment led to increased cell number, protein, and DNA concentrations. | oup.com |
Advanced Analytical Methodologies for Detection and Quantification of Ractopamine N 4 Hydroxybenzyl
Chromatographic Techniques for Trace Analysis
Chromatographic methods, particularly when coupled with mass spectrometry, are the gold standard for the definitive identification and quantification of trace-level organic compounds like Ractopamine (B1197949) and its impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, Q-TOF/MS) Applications
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the analysis of β-agonists due to its high selectivity and sensitivity. These methods are capable of detecting residues at sub-parts-per-billion (ppb) levels.
Research Findings: Methodologies based on LC-MS/MS for Ractopamine can be adapted to specifically target Ractopamine N-(4-hydroxybenzyl). The principle involves chromatographic separation on a reversed-phase column followed by detection using a mass spectrometer. The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor ion to product ion transition. For Ractopamine N-(4-hydroxybenzyl), with a molecular weight of 407.5 g/mol , specific precursor and product ions would be selected for its unique identification and quantification.
High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) mass spectrometry, offers an alternative and complementary approach. Q-TOF/MS provides accurate mass measurements, which can be used to confirm the elemental composition of the detected analyte, further enhancing the confidence in identification.
Sample preparation for tissue analysis often involves an initial extraction with a solvent mixture, followed by a clean-up step using solid-phase extraction (SPE) to remove matrix interferences. waters.com
| Parameter | Typical Conditions |
|---|---|
| Chromatographic Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 2.2 µm) |
| Mobile Phase | Gradient elution with acetonitrile (B52724) and water (often with formic acid or ammonium (B1175870) acetate) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion [M+H]+ (for Ractopamine N-(4-hydroxybenzyl)) | m/z 408.2 |
| Key Product Ions (Hypothetical) | To be determined by infusion of a pure standard |
| Limit of Quantification (LOQ) for Ractopamine | As low as 0.1 ppb in tissue researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of veterinary drug residues. However, due to the low volatility and polar nature of compounds like Ractopamine and its derivatives, a derivatization step is typically required to make them amenable to GC analysis. This process involves chemically modifying the analyte to increase its volatility and thermal stability.
Research Findings: For the analysis of Ractopamine, derivatization often involves silylation, which replaces active hydrogens on hydroxyl and amine groups with trimethylsilyl (B98337) (TMS) groups. A similar derivatization strategy would be necessary for Ractopamine N-(4-hydroxybenzyl). Following derivatization, the compound can be separated on a GC column and detected by a mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity. While effective, the requirement for derivatization can make GC-MS methods more time-consuming and susceptible to variability compared to LC-MS/MS. nih.gov
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes (e.g., fluorescence, electrochemical)
Before the widespread adoption of mass spectrometry, high-performance liquid chromatography (HPLC) with other sensitive detectors was commonly used for the analysis of Ractopamine. These methods can also be applied to the detection of Ractopamine N-(4-hydroxybenzyl).
Research Findings: HPLC with fluorescence detection is a highly sensitive method for compounds that are naturally fluorescent or can be derivatized to become fluorescent. Ractopamine possesses native fluorescence, which allows for its detection at low concentrations. usda.gov An HPLC method for Ractopamine would likely also be able to separate and detect the N-(4-hydroxybenzyl) impurity, provided a reference standard is available for confirmation of retention time and spectral properties.
Electrochemical detection (ED) is another highly sensitive and selective detection mode for HPLC. It is suitable for electroactive compounds that can be oxidized or reduced at an electrode surface. Given the phenolic groups in its structure, Ractopamine N-(4-hydroxybenzyl) is expected to be electrochemically active, making HPLC-ED a viable analytical approach. fao.org
| Detection Mode | Principle | Advantages | Considerations |
|---|---|---|---|
| Fluorescence | Detection of emitted light after excitation at a specific wavelength. | High sensitivity and selectivity for fluorescent compounds. usda.gov | Requires the analyte to be fluorescent or to be derivatized. |
| Electrochemical | Measures the current resulting from the oxidation or reduction of the analyte. | Excellent sensitivity and selectivity for electroactive compounds. fao.org | The mobile phase must be conductive, and the electrode surface can be prone to fouling. |
Immunochemical Assays for Screening and Confirmation
Immunochemical assays, which are based on the specific binding between an antibody and an antigen, are widely used for the rapid screening of a large number of samples for the presence of veterinary drug residues.
Development and Validation of Enzyme-Linked Immunosorbent Assays (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a common immunochemical technique used for the detection of Ractopamine. r-biopharm.comperkinelmer.com These assays are typically designed in a competitive format where the analyte in the sample competes with a labeled form of the analyte for a limited number of antibody binding sites.
Research Findings: An ELISA developed for Ractopamine may exhibit cross-reactivity with structurally related compounds, including Ractopamine N-(4-hydroxybenzyl). The degree of cross-reactivity would depend on the specificity of the antibody used in the assay. To specifically detect Ractopamine N-(4-hydroxybenzyl), an antibody with high specificity for this particular derivative would need to be developed. The validation of such an ELISA would involve assessing its sensitivity, specificity (cross-reactivity with Ractopamine and other related compounds), and accuracy in various sample matrices.
| Parameter | Typical Performance |
|---|---|
| Assay Format | Competitive ELISA r-biopharm.com |
| Sample Types | Urine, tissue, feed, milk perkinelmer.comattogene.com |
| Detection Limit | As low as 0.08 ng/g in tissue perkinelmer.com |
| Incubation Time | Approximately 75 minutes attogene.com |
Exploration of Novel Antibody-Based Detection Platforms
Beyond traditional ELISA, there is ongoing research into novel antibody-based detection platforms that offer advantages such as improved sensitivity, faster analysis times, and portability. These platforms include biosensors and lateral flow assays.
Research Findings: While specific applications of these novel platforms for Ractopamine N-(4-hydroxybenzyl) have not been extensively reported, the principles are applicable. For instance, a biosensor based on surface plasmon resonance (SPR) could be developed. In an SPR-based assay, the binding of the target analyte to antibodies immobilized on a sensor surface causes a measurable change in the refractive index. ncats.io
Lateral flow immunoassays (LFIAs), similar to home pregnancy tests, provide a rapid and simple method for qualitative or semi-quantitative screening. An LFIA for Ractopamine N-(4-hydroxybenzyl) would involve the development of specific antibodies conjugated to colored nanoparticles that would generate a visual signal in the presence of the analyte. These novel platforms hold promise for rapid, on-site screening for Ractopamine and its impurities.
Spectroscopic Characterization (e.g., NMR, IR, Terahertz Spectroscopy) for Structural Confirmation in Complex Matrices
The unambiguous identification of Ractopamine N-(4-hydroxybenzyl) in intricate biological and environmental samples necessitates robust structural confirmation, for which spectroscopic methods are indispensable. Techniques including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Terahertz (THz) spectroscopy provide detailed information on the molecular structure, enabling definitive confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the molecular structure of ractopamine. In a ¹H NMR spectrum of ractopamine hydrochloride in deuterated dimethyl sulfoxide (B87167) (d₆-DMSO), the protonated secondary amine is a key feature. The spectrum reveals distinct resonances, including two closely overlapping broad singlets for the N-H proton, which is likely due to the presence of diastereomers researchgate.net.
A study detailing impurities of ractopamine hydrochloride provided ¹H NMR spectral data consistent with the predicted structure. For an o-methyl ractopamine impurity, the following chemical shifts were reported: δ 0.93 (3H, d, J = 6.7 Hz), 1.62-1.77 (2H, 1.69 (q, J = 7.2 Hz)), 2.51-2.59 (2H, t, J = 7.2 Hz), 2.73 (1H, qt, J = 6.7, 6.0 Hz), 2.93-2.97 (2H, d, J = 5.8 Hz), 3.25 (3H, s), 4.57 (1H, t, J = 5.8 Hz), 6.66-6.74 (4H), 7.02 (2H, ddd, J = 8.2, 1.0, 0.5 Hz), and 7.25 (2H, ddd, J = 8.2, 1.2, 0.6 Hz) jetir.org. These assignments are crucial for distinguishing the parent compound from related substances.
Infrared (IR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy provides a molecular fingerprint of ractopamine by identifying its functional groups. The IR spectrum of ractopamine and its impurities shows characteristic absorption bands. For instance, a deoxy ractopamine impurity exhibits bands at 3020-3080 cm⁻¹ (aromatic C-H stretching), 2950, 2878, and 1370 cm⁻¹ (aliphatic -CH₃ and -CH₂ stretching and bending), and a band at 3500 cm⁻¹ corresponding to the –NH group jetir.org. An o-methyl ractopamine impurity shows similar aromatic and aliphatic C-H bands, an –NH band at 3500 cm⁻¹, and a characteristic R-O-R (ether) band around 1100 cm⁻¹ jetir.org.
Terahertz (THz) Spectroscopy
Terahertz time-domain spectroscopy (THz-TDS) is an emerging technique for the analysis of pharmaceuticals. A study on ractopamine hydrochloride obtained its THz spectra in the 0.2 to 2.2 THz range drugbank.comresearchgate.net. The absorption in this region is attributed to both intramolecular vibrations and intermolecular interactions, such as the hydrogen bond network and Van der Waals forces drugbank.comresearchgate.net. This technique has demonstrated feasibility for the identification of ractopamine hydrochloride, offering a novel approach for its detection drugbank.comresearchgate.net. THz spectroscopy is particularly sensitive to the collective vibrational modes of molecules, which can be useful for differentiating polymorphic forms and ensuring the stability of drug formulations spectroscopyonline.com.
Optimization of Sample Preparation Strategies for Diverse Biological and Environmental Matrices
The accurate quantification of ractopamine in diverse and complex matrices such as animal tissues, urine, and environmental samples is critically dependent on the efficiency of the sample preparation strategy. The primary goals of sample preparation are to extract the analyte of interest, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis.
Biological Matrices
For animal tissues such as muscle and liver, a common approach involves initial homogenization followed by extraction with an organic solvent like methanol (B129727) or ethyl acetate (B1210297) usda.gov. Further purification is often necessary to remove fats and proteins. This can be achieved through liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
Liquid-Liquid Extraction (LLE): In this technique, the analyte is partitioned between two immiscible liquid phases. For ractopamine extraction from tissue homogenates, an LLE step with acetonitrile and n-hexane is often employed for defatting usda.gov. The optimization of LLE parameters such as solvent choice, pH, and ionic strength is crucial for maximizing extraction efficiency nih.govnih.govresearchgate.net.
Solid-Phase Extraction (SPE): SPE is a widely used technique for sample cleanup and concentration. For ractopamine analysis, various SPE sorbents have been utilized, including acidic alumina (B75360) and molecularly imprinted polymers (MIPs) usda.govnih.gov. MIPs are particularly advantageous as they are synthesized with a template molecule (ractopamine in this case), creating specific recognition sites that lead to high selectivity for the target analyte nih.gov. A dispersive solid-phase extraction (dSPE) method using a ractopamine-imprinted polymer has been developed for the enrichment of ractopamine and related β-agonists from pig tissues nih.govresearchgate.net. Another novel approach is in-tube solid-phase microextraction (in-tube SPME), which has been developed using an amide group modified polysaccharide-silica hybrid monolith as a sorbent for the selective enrichment of ractopamine from pork muscle samples nih.gov.
For urine samples, which can contain high concentrations of salts and other interfering compounds, sample preparation is also critical. A mixed-mode monolithic sorbent in a pipette tip has been developed for the extraction of ractopamine from animal urine, combining both hydrophobic and ionic interactions for efficient cleanup researchgate.net. The procedure was optimized for washing and eluting solvent compositions to achieve high extraction efficiencies researchgate.net.
Environmental Matrices
While less commonly reported for ractopamine, sample preparation from environmental matrices like water or soil would likely involve SPE with sorbents capable of retaining polar compounds. The optimization would focus on the selection of the appropriate SPE cartridge, elution solvent, and sample pH to ensure efficient extraction and removal of environmental interferents.
The table below summarizes some optimized parameters for different sample preparation strategies.
| Matrix | Technique | Key Optimization Parameters | Reference |
|---|---|---|---|
| Swine/Bovine Liver and Muscle | LLE followed by SPE | Extraction with methanol, LLE with ethyl acetate, SPE with acidic alumina column. | usda.gov |
| Pig Muscle and Liver | Dispersive SPE with MIPs | Use of ractopamine-imprinted polymer for high selectivity. | nih.gov |
| Pork Muscle | In-tube SPME | Amide group modified polysaccharide-silica hybrid monolith sorbent. | nih.gov |
| Animal Urine | In-pipette tip monolithic μ-SPE | Mixed-mode sorbent, optimized washing (10:90 v/v ACN:water) and eluting (30:70 v/v ACN:200 mM acetate buffer pH 4.0) solvents. | researchgate.net |
Method Validation Parameters: Sensitivity, Specificity, Linearity, Accuracy, and Precision
The validation of analytical methods is essential to ensure the reliability and reproducibility of results. Key validation parameters include sensitivity, specificity, linearity, accuracy, and precision.
Sensitivity: This is typically defined by the limit of detection (LOD) and the limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.
Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. It is typically evaluated by a linear regression analysis of the calibration curve.
Accuracy: This refers to the closeness of the mean of a set of measurements to the actual (true) value. It is often assessed by recovery studies in spiked samples.
Precision: This is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
Numerous studies have reported validated analytical methods for the determination of ractopamine in various matrices. A simple HPLC method for ractopamine hydrochloride in raw material and feed additives showed a linear range of 160-240 µg/mL, a limit of detection between 1.60 to 2.05 µg/mL, a limit of quantification between 4.26 to 6.84 µg/mL, precision with an RSD of ≤ 1.87%, and accuracy ranging from 96.97% to 100.54% nih.govoup.com.
An LC-MS/MS method for the simultaneous determination of ractopamine and other β-agonists in swine and cattle muscle was validated according to European Union Decision 2002/657. The decision limit (CCα) for ractopamine was 0.02 µg/kg and the detection capability (CCβ) was 0.03 µg/kg in both bovine and swine muscle samples nih.gov. Average recoveries were around 95% for samples fortified at levels of 0.05-7.5 µg/kg nih.gov.
The following interactive data table provides a summary of validation parameters from selected studies.
| Method | Matrix | Linearity Range | LOD/LOQ or CCα/CCβ | Accuracy (Recovery %) | Precision (RSD %) | Reference |
|---|---|---|---|---|---|---|
| HPLC-UV | Raw Material & Feed Additives | 160-240 µg/mL | LOD: 1.60-2.05 µg/mL LOQ: 4.26-6.84 µg/mL | 96.97-100.54 | ≤ 1.87 | nih.govoup.com |
| HPLC with pre-column derivatization | Pork | 0.15-100.0 µg/g | CCβ: 0.078 µg/g | 89.9 | 4.1 | nih.gov |
| LC-MS/MS | Bovine & Swine Muscle | Not Specified | CCα: 0.02 µg/kg CCβ: 0.03 µg/kg | ~95 | Not Specified | nih.gov |
| In-tube SPME-HPLC-UV | Pork Muscles | 2.0-800 ng/g | LOD: 0.64 ng/g | 85.2-108.1 | Not Specified | nih.gov |
Metabolism and Biotransformation of Ractopamine N 4 Hydroxybenzyl in Non Human Biological Systems
Identification of Metabolic Pathways and Key Enzymes Involved in its Biotransformation
The primary metabolic pathways for ractopamine (B1197949) in non-human species are glucuronidation and sulfation. inchem.org These conjugation reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. Unlike some other β-agonists, oxidative metabolism of ractopamine has not been confirmed in any species. inchem.org
The main metabolites identified are monoglucuronides and monosulfates of ractopamine. wikipedia.orginchem.org In some species, diconjugates, such as a glucuronic acid diconjugate and a sulfate-ester/glucuronic acid diconjugate, have also been identified. inchem.org
Key Metabolic Reactions:
Glucuronidation: This is a major metabolic pathway where glucuronic acid is attached to the hydroxyl groups of the ractopamine molecule. europa.euinchem.org This process can occur on either the phenolic hydroxyl group of the hydroxyphenylbutyl ring (Ring B) or the phenolic hydroxyl group of the hydroxyphenylethyl ring (Ring A). europa.eu In cattle, diglucuronides conjugated to both rings have been identified. europa.eu
Sulfation: This pathway involves the addition of a sulfate (B86663) group to a hydroxyl group of ractopamine. inchem.org In rats, sulfation has been shown to occur at the C-10' phenol (B47542), which is the aromatic ring attached to the carbinol group. inchem.orgnih.gov
Methylation: While less common, methylation has been reported as a metabolic pathway for ractopamine in horses, resulting in methyl and mixed methyl-glucuronide conjugates. thomastobin.com
Studies in rats have provided detailed insights into the specific metabolites formed. In rat bile, a sulfate-ester/glucuronic acid diconjugate was identified as the main metabolite, accounting for approximately 46% of the biliary radioactivity. inchem.orgnih.gov Monosulfate conjugates and monoglucuronides were also present. inchem.orgnih.gov The major site of glucuronidation in rats is the C-10 phenol. nih.gov
Tissue Distribution and Elimination Kinetics in Experimental Animal Models
Ractopamine is rapidly absorbed and distributed throughout the body in various animal models. inchem.org Peak plasma concentrations are typically reached within 0.5 to 2 hours after oral administration. inchem.org The drug has low lipophilicity, as indicated by the absence of detectable residues in fat tissue in swine. inchem.org
Tissue Distribution:
Residues of ractopamine and its metabolites are found primarily in the liver and kidneys, with much lower concentrations in muscle and fat. inchem.orgfao.orgscielo.br In pigs fed ractopamine, residues in muscle and fat were not detectable 24 hours after the last exposure, while residues in the kidney remained higher than in the liver throughout the withdrawal period. scielo.br
Elimination Kinetics:
Ractopamine and its metabolites are rapidly eliminated from the body, primarily through urine and feces. inchem.org The elimination half-life in plasma is relatively short, around 4 to 7 hours in several species. wikipedia.orginchem.org
The following table summarizes the elimination kinetics in different animal models:
| Animal Model | Primary Excretion Route | Time to Excrete Majority of Dose | Key Findings |
| Pigs | Urine (approx. 88%) | >95% within 3 days | Steady state reached after 4 days of repeated administration. europa.euacs.org |
| Cattle | Feces (approx. 55%) and Urine (approx. 45%) | 95% within 3 days | Steady state reached after 4 days of repeated administration. europa.euacs.org |
| Rats | Bile (approx. 59%) and Urine (approx. 29%) | 88% absorbed within 24 hours | Significant first-pass metabolism occurs. europa.euinchem.org |
| Dogs | Urine (approx. 55%) and Feces (approx. 24%) | Bulk of dose cleared in the first 24 hours. inchem.org | Rapid excretion observed. inchem.org |
| Goats | Urine | 64-67% of a single oral dose excreted within 12-24 hours. nih.gov | Rapid depletion in plasma, muscle, and fat. nih.gov |
| Horses | Urine | Detectable up to 7 days after last exposure (after hydrolysis of conjugates). thomastobin.com | Metabolites include glucuronide, methyl, and mixed methyl-glucuronide conjugates. thomastobin.com |
This table is generated based on data from multiple sources and provides a comparative overview of ractopamine elimination in different animal models.
Comparative Metabolic Studies Across Different Non-human Species
The metabolic profile of ractopamine is qualitatively similar across various non-human species, including pigs, cattle, rats, and dogs. europa.euinchem.org The primary metabolites are consistently identified as glucuronide and sulfate conjugates. inchem.org However, quantitative differences in the metabolite profiles exist among species.
For instance, laboratory animals like rats and dogs tend to have a higher percentage of metabolites as residues compared to farm animals. inchem.org While the same four glucuronide metabolites of ractopamine are found in the urine of rats, dogs, and pigs, their relative proportions can differ. inchem.org
A notable difference is the identification of a diglucuronide metabolite (Metabolite D) in cattle, which is specific to this species. europa.eu In pigs, two very minor metabolites have been separated but not identified. europa.eu The ratio of free ractopamine to conjugated ractopamine in tissues also varies, with a lower ratio observed in cattle compared to pigs at zero-withdrawal time. europa.eu
Comparative metabolism studies have shown that the metabolites found in the edible tissues of pigs and cattle are the same as those to which laboratory animals (rats and dogs) are exposed during toxicological studies. inchem.orgfda.gov.tw
The following table presents a comparative view of ractopamine and its metabolites in the liver and kidney of different species:
| Compound | Liver (ppm) | Kidney (ppm) |
| Cattle | Dog | |
| Ractopamine HCl | 0.08 | 0.59 |
| Metabolite A | 0.02 | 0.46 |
| Metabolite B | 0.02 | 0.77 |
| Metabolite C | 0.24 | 1.76 |
| Metabolite D | 0.13 | 0.71 |
Data sourced from Health Canada's Human Safety Assessment of Ractopamine. fda.gov.tw Metabolites A and B are monoglucuronides of diastereomeric pairs, and Metabolite C is a mixture of stereomeric monoglucuronides. europa.eu Metabolite D is a diglucuronide specific to cattle. europa.eu
Excretion Profiles and Metabolite Identification in Non-human Excreta
The excretion of ractopamine is rapid, with the majority of an administered dose being eliminated within the first few days. inchem.orgacs.org The primary route of excretion varies between species.
Urine:
In pigs, urine is the major route of excretion, accounting for approximately 88% of the dose. inchem.org
In cattle, about 45% of the dose is excreted in the urine. europa.euacs.org
In goats, 64-67% of a single oral dose is excreted in the urine within 12-24 hours. nih.gov
The main urinary metabolites are monoglucuronide and monosulfate conjugates of ractopamine. wikipedia.orginchem.org In cattle, the monoglucuronide conjugate comprises 95% of the compound mass excreted in urine. acs.org
Studies in cattle have identified four major glucuronide metabolites in urine. oup.comresearchgate.net
Feces:
In cattle, feces are the primary route of excretion, accounting for about 55% of the dose. europa.euacs.org
In pigs, approximately 9% of the dose is recovered in the feces. inchem.org
In dogs and monkeys, around 24% of the dose is excreted in the feces. inchem.org
Bile:
In rats, significant biliary excretion occurs, with about 59% of an oral dose being excreted in the bile. inchem.org This indicates substantial first-pass metabolism. europa.eu
Metabolites identified in rat bile include a sulfate-ester/glucuronic acid diconjugate, a monosulfate conjugate, and monoglucuronides. inchem.orgnih.gov
Environmental Fate and Ecotoxicological Research of Ractopamine N 4 Hydroxybenzyl
Environmental Persistence and Degradation Pathways (e.g., soil, water)
The persistence of Ractopamine (B1197949) in the environment is influenced by various factors, including the environmental matrix (soil, water, manure) and prevailing conditions.
In Manure and Soil: Research indicates that Ractopamine can persist in cattle feedlot environments. beefresearch.ca Studies have found it in the pen floor and catch basins for up to five months after application. beefresearch.ca The degradation half-life of Ractopamine in manure has been reported to be between 18 and 49 days. acs.orgacs.orgresearchgate.net However, significant amounts can remain for extended periods; one study observed residues up to 37 days after administration ended. acs.org The persistence is also evident in the earthen-clay base layer of pens, which may harbor residues for long periods. researchgate.net Composting of manure has been shown to accelerate the degradation of Ractopamine. beefresearch.ca
In soil, Ractopamine hydrochloride adsorbs extensively and is not expected to accumulate from year to year in cropland soil due to degradation. asp-inc.comfda.gov Its degradation in soil follows a biphasic pattern, with distinct first and second phase half-lives. asp-inc.com Microbial activity on feedlot pen floors can also contribute to the reduction of Ractopamine concentrations over time. acs.org
| Environmental Matrix | Degradation Half-Life (t₁/₂) | Notes | Source(s) |
| Cattle Manure | 18 - 49 days | Persistence observed up to 5 months post-application. | acs.orgbeefresearch.caacs.org |
| Soil | Phase 1: 1.1 days | Biphasic degradation pattern. | asp-inc.com |
| Phase 2: 51 days | asp-inc.com |
In Aquatic Systems: In aquatic environments, photodegradation is a key pathway for the breakdown of Ractopamine. researchgate.netnih.gov This process can occur through two mechanisms:
Direct Photodegradation: Ractopamine can be broken down directly by sunlight. The efficiency of this process, or its quantum yield, increases with rising pH levels. nih.gov
Indirect Photodegradation: The presence of other substances, such as dissolved organic matter (DOM), can facilitate the breakdown of Ractopamine. This indirect process is also intensified at higher pH values and by increased concentrations of DOM. nih.gov Conversely, the presence of certain ions, like copper (Cu²⁺), has been found to inhibit both direct and indirect photodegradation. nih.gov
The primary chemical reactions involved in photodegradation are the oxidation of the phenol (B47542) group and subsequent decarboxylation. nih.gov
Bioaccumulation Potential in Non-Target Organisms
Bioaccumulation refers to the accumulation of substances in an organism. The potential for Ractopamine to bioaccumulate in organisms not targeted for its use is a key area of ecotoxicological research.
Generally, Ractopamine is considered to have a low potential for bioaccumulation. cambridge.org This is partly due to its low lipophilicity (tendency to dissolve in fats), as evidenced by studies in swine where no detectable residues were found in fat tissue. inchem.org
However, exposure and effects have been studied in several non-target species:
Fish: Chronic exposure of the medaka fish (Oryzias latipes) did not impact growth patterns but did disrupt the endocrine system by altering the transcription of genes related to the HPG (hypothalamic-pituitary-gonadal) axis. nih.gov In rainbow trout (Oncorhynchus mykiss), Ractopamine was found to increase feed efficiency. nih.govencyclopedia.pub When combined with L-carnitine, it also led to increased body protein and reduced body fat. nih.govencyclopedia.pub Conversely, in juvenile pacu (Piaractus mesopotamicus), dietary Ractopamine did not enhance growth but did alter hematological and biochemical parameters. nih.govencyclopedia.pub
Earthworms: One study demonstrated that the earthworm Tenebrio gambosum can take up Ractopamine residues from animal manure. researchgate.net This indicates a pathway for the compound to enter the terrestrial food web.
While Ractopamine is rapidly absorbed and excreted in target animals, the potential for residues to be taken up by non-target organisms in the environment warrants continued investigation. researchgate.netcambridge.org
Methodologies for Environmental Monitoring and Surveillance
Effective monitoring is crucial for understanding the prevalence and concentration of Ractopamine in the environment. A variety of sophisticated analytical methods have been developed to detect and quantify its residues in different matrices. beefresearch.caacs.org
Environmental Samples: Monitoring programs sample a range of environmental media, including:
Livestock manure acs.org
Feedlot runoff water acs.org
Catch basin water beefresearch.ca
Soil beefresearch.ca
Air beefresearch.ca
Animal hair bohrium.com
Analytical Techniques: Several laboratory methods are employed for the detection and quantification of Ractopamine. The choice of method often depends on the required sensitivity and the sample matrix.
| Methodology | Abbreviation | Description | Common Applications | Source(s) |
| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | A highly sensitive and specific technique used to confirm the presence and quantity of a compound. | Animal tissues, urine, environmental samples. | researchgate.netmdpi.com |
| Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry | UPLC-MS/MS | An advanced form of LC-MS/MS providing faster analysis and higher resolution. | Animal hair, food products. | bohrium.comresearchgate.net |
| High-Performance Liquid Chromatography with Fluorescence Detection | HPLC-FLD | A method that uses fluorescence to detect the compound after separation by HPLC. | Liver and muscle tissue analysis. | wikipedia.org |
| Gas Chromatography-Mass Spectrometry | GC-MS | A technique used for separating and identifying different substances within a test sample. | Urine analysis, metabolite identification. | nih.govoup.com |
| Enzyme-Linked Immunosorbent Assay | ELISA | A rapid screening method based on antibody-antigen reactions. | Rapid screening of food products. | nih.gov |
| Electrochemical Sensors | - | Sensors that detect Ractopamine through its electrochemical properties. | Pork meat, potential for rapid screening. | nih.govmdpi.com |
These methods, particularly those approved by regulatory bodies like the USDA-AMS, can achieve very low detection limits, sometimes below 0.1 parts per billion (ppb), which is crucial for export testing. fsns.com Using animal hair as a sample matrix is also a valuable tool for monitoring the use of Ractopamine in livestock production over time. bohrium.com
Impact on Aquatic and Terrestrial Ecosystems
The release of Ractopamine into the environment, mainly through animal manure, can impact both aquatic and terrestrial ecosystems. biologicaldiversity.org Manure from concentrated animal feeding operations (CAFOs) is often stored in lagoons or applied to land as fertilizer, creating pathways for environmental contamination through runoff and leaching into groundwater and surface waters. biologicaldiversity.orgbiologicaldiversity.org
Impact on Aquatic Ecosystems: Ractopamine has been detected in wastewater from pig farms at concentrations ranging from 130 to 500 ng/L and in nearby groundwater at 50 ng/L. nih.govencyclopedia.pub Research has shown that a single significant rainfall event has the potential to mobilize gram quantities of the compound from a commercial feedlot into the surrounding watershed. acs.orgacs.org
The ecological impacts on aquatic life include:
Toxicity: The compound is classified as slightly toxic to aquatic invertebrates and moderately toxic to plants. asp-inc.com The manufacturer also acknowledges its toxicity to aquatic invertebrates. biologicaldiversity.org
Behavioral and Physiological Effects: In zebrafish (Danio rerio), exposure to Ractopamine has been shown to induce hyperactivity, alter cardiac physiology, increase oxygen consumption, and cause oxidative stress. nih.govbohrium.com These effects may impair a fish's ability to respond to environmental threats. bohrium.com
Endocrine Disruption: In medaka fish, chronic exposure has been linked to endocrine system disruption. nih.gov
Impact on Terrestrial Ecosystems: On land, Ractopamine contamination can occur from the transport of windblown particulates from feedlots, with residues being detected on wildflowers in the vicinity. acs.org The application of manure from treated animals can also directly impact the soil environment. biologicaldiversity.org While one assessment classified Ractopamine as practically non-toxic to earthworms, another study showed that earthworms can absorb the compound from manure, indicating a route of entry into the terrestrial food chain. researchgate.netasp-inc.com
Interestingly, the use of Ractopamine in feedlot cattle has been found to reduce the excretion of nitrogen. oup.com Since nitrogenous compounds from manure can contribute to soil acidity and water pollution, this finding suggests a complex interplay of effects that warrants further research. oup.com
Regulatory Science and Research Policy Implications Academic Perspective
Scientific Basis for Establishing Analytical Detection Limits and Residue Monitoring Standards
The establishment of analytical detection limits and residue monitoring standards for ractopamine (B1197949) is rooted in rigorous scientific assessment aimed at ensuring food safety. fao.org The primary international body setting these standards is the Codex Alimentarius Commission, which relies on scientific advice from expert committees like the Joint FAO/WHO Expert Committee on Food Additives (JECFA). thebeefsite.comfao.orgcambridge.org JECFA conducts comprehensive risk assessments, evaluating toxicological and residue data to determine an Acceptable Daily Intake (ADI). cambridge.orgnih.govresearchgate.net The ADI is an estimate of the amount of a substance that can be ingested daily over a lifetime without an appreciable health risk. cambridge.org
In 2012, after years of debate, the Codex Alimentarius Commission narrowly voted to adopt MRLs for ractopamine in beef and pork tissues. fao.orgcambridge.orgfoodsafetynews.com This decision was based on the scientific assessments provided by JECFA. thebeefsite.comresearchgate.net The adopted standards serve as a global benchmark, intended to protect consumer health and harmonize trade. thebeefsite.com However, the close vote underscored a significant division within the international community regarding the interpretation and acceptance of the scientific evidence. foodsafetynews.com
Some countries, like the United States, have established their own MRLs which may differ from Codex standards, while others, including the European Union and China, maintain a zero-tolerance policy, banning the use of the growth promoter altogether. foodsafetynews.comdigicomply.comwikipedia.org These differing stances often reflect not only scientific considerations but also socio-economic factors and consumer preferences. For instance, Egypt, a nation with high beef liver consumption, conducted its own probabilistic risk assessment to determine an appropriate MRL that would be protective for its specific population, ultimately recommending a level lower than the Codex MRL for beef liver. nih.govresearchgate.net
The following table details the MRLs for ractopamine as established by the Codex Alimentarius Commission.
Codex Alimentarius Maximum Residue Limits (MRLs) for Ractopamine
This interactive table provides the MRLs for Ractopamine in different tissues of cattle and pigs as adopted by the Codex Alimentarius Commission in 2012. fao.org
| Species | Tissue | MRL (µg/kg) | Note | Year of Adoption |
|---|---|---|---|---|
| Cattle | Muscle | 10 | 2012 | |
| Cattle | Fat | 10 | 2012 | |
| Cattle | Liver | 40 | 2012 | |
| Cattle | Kidney | 90 | 2012 | |
| Pig | Muscle | 10 | 2012 | |
| Pig | Fat | 10 | The MRL includes skin + fat | 2012 |
| Pig | Liver | 40 | 2012 |
Challenges and Methodological Advancements in International Harmonization of Research Protocols for Ractopamine and its Derivatives
The international harmonization of research and monitoring protocols for ractopamine is fraught with challenges, primarily stemming from the deep-seated political and scientific disagreements over its use. cambridge.orgresearchgate.net The contentious debate within the Codex Alimentarius Commission, which resulted in a narrow vote for the adoption of MRLs, exemplifies the difficulty in achieving global consensus. foodsafetynews.comresearchgate.net Countries that have banned ractopamine, such as those in the European Union, argue that the available scientific data is insufficient to guarantee safety for all population subgroups, while nations that permit its use point to the repeated safety affirmations by JECFA as a solid scientific basis for their regulations. thebeefsite.comwikipedia.orgeuropa.eu This fundamental divergence creates a significant barrier to harmonizing analytical methods and regulatory standards. encyclopedia.pub
Despite these challenges, there have been significant methodological advancements in the detection of ractopamine and its derivatives. The preferred analytical technique in most cases is (reversed-phase) liquid chromatography combined with tandem mass spectrometric detection (LC-MS/MS). nih.gov This method offers high sensitivity and specificity, allowing for the detection and quantification of ractopamine residues at very low levels, such as parts per billion (ppb) or ng/g. wikipedia.orgfsns.com Other methods that have been developed and utilized include high-performance liquid chromatography (HPLC) with fluorescence detection, enzyme-linked immunosorbent assays (ELISA) for screening purposes, and surface-enhanced Raman scattering (SERS) technology. wikipedia.orgmdpi.comusda.govoup.com
The continuous improvement of these analytical techniques presents both an opportunity and a challenge for harmonization. On one hand, more sensitive and reliable methods could form the basis for universally accepted protocols. digicomply.com The ability to detect extremely low concentrations of residues has become a key factor in trade disputes. encyclopedia.pub On the other hand, the variety of available methods and the lack of standardized protocols across different jurisdictions can lead to discrepancies in results and further complicate international trade. nih.gov For instance, different analytical procedures and performance characteristics for ractopamine detection are employed by various countries, which can impact the comparability of findings. nih.gov The development of rapid screening methods, such as lateral flow immunoassays, is also being explored to enhance the efficiency of testing programs. nih.gov
Key Analytical Methods for Ractopamine Detection
This interactive table summarizes various analytical techniques used for the detection and quantification of Ractopamine residues.
| Method | Principle | Common Use | Reported Limit of Quantification (LOQ) / Detection (LOD) |
|---|---|---|---|
| LC-MS/MS | Liquid Chromatography separation followed by Mass Spectrometry detection | Confirmatory analysis, quantification | 1 ng/g (1 ppb) wikipedia.org; 0.1 ppb fsns.com |
| HPLC-Fluorescence | High-Performance Liquid Chromatography with a fluorescence detector | Quantification | Not specified in provided results |
| ELISA | Enzyme-Linked Immunosorbent Assay | Screening | Effective screening limit of 50 ng/mL oup.com |
| SERS | Surface-Enhanced Raman Scattering | Rapid detection | LOD of 24 ng/mL usda.gov |
| Microfluidic Platform | Gold nanoparticle aggregation causing optical changes | Rapid screening | LOD of 1.0 ppb mdpi.com |
Role of Scientific Research in Informing Global Regulatory Frameworks and Trade Policies
Scientific research is the cornerstone of global regulatory frameworks and trade policies for food safety, as exemplified by the case of ractopamine. usda.gov The World Trade Organization's (WTO) Agreement on the Application of Sanitary and Phytosanitary Measures (SPS Agreement) encourages member countries to base their food safety measures on international standards, guidelines, and recommendations, where they exist. uwaterloo.ca The Codex Alimentarius is recognized by the WTO as the primary international standard-setting body for food safety. thebeefsite.comusda.gov Therefore, scientific assessments conducted by bodies like JECFA and the subsequent standards adopted by Codex have significant weight in international trade. cambridge.orgresearchgate.net
The adoption of Codex MRLs for ractopamine was seen by supporting countries, including the U.S., as an affirmation of science-based international standards. thebeefsite.comusda.gov These nations argue that such standards are vital to protect consumers and ensure predictable, fair practices in food trade. thebeefsite.comuwaterloo.ca For exporting countries where ractopamine use is permitted, the Codex standards provide a basis to challenge what they consider to be unjustified trade restrictions imposed by other nations. cambridge.orgfoodsafetynews.com
Conversely, countries and blocs like the EU, China, and Russia have maintained their bans on ractopamine, citing their own scientific reviews and the precautionary principle. digicomply.comencyclopedia.pub This has led to long-standing trade disputes, where scientific evidence is at the center of the conflict. encyclopedia.pubthefern.org The EU, for example, has argued that the science backing the drug's safety is flawed, while China has expressed concerns about higher residue concentrations in organ meats, which are more commonly consumed in their traditional diet. foodsafetynews.com These disputes illustrate how national regulatory decisions, even when purportedly based on science, can be influenced by differing cultural consumption patterns, societal values, and economic interests, leading to a politicization of science in trade negotiations. foodsafetynews.comresearchgate.net The situation has created a complex global landscape where meat producers must navigate varying regulatory requirements, often needing to certify their products as "ractopamine-free" for export to major markets. digicomply.comthefern.org
Development of Reference Materials and Interlaboratory Study Methodologies
The development and availability of certified reference materials (CRMs) and the implementation of interlaboratory studies are critical for ensuring the accuracy, reliability, and comparability of ractopamine measurements across different laboratories and countries. researchgate.net CRMs are highly characterized materials with a certified value for a specific property, in this case, the concentration of ractopamine. aminer.orgccspublishing.org.cn They serve as a benchmark for method validation, calibration of instruments, and quality control, ensuring that analytical results are traceable to a common standard. ccspublishing.org.cn
Research has focused on developing novel matrix CRMs, such as ractopamine in mutton powder, which mimic the complexity of real food samples. researchgate.netaminer.orgscite.ai The process of creating a CRM involves preparing incurred materials (from animals administered the drug), ensuring homogeneity and stability, and then having the material characterized by multiple laboratories using highly accurate methods like isotope dilution mass spectrometry. researchgate.net The purity of the ractopamine standard itself is also crucial, and research has been conducted to identify and characterize organic impurities in reference materials. ccspublishing.org.cn Various suppliers offer ractopamine hydrochloride as a certified reference material or pharmaceutical secondary standard. cpachem.comsigmaaldrich.comcrmlabstandard.comfujifilm.com
Interlaboratory studies, also known as proficiency testing (PT) schemes, are another essential component of quality assurance. researchgate.net In these studies, a coordinating body sends identical samples to multiple laboratories for analysis. lgcstandards.com The results are then compared to assess the performance and competence of the participating labs. researchgate.net Such programs help identify analytical problems, validate methods, and promote consistency among laboratories that conduct residue monitoring. researchgate.netlgcstandards.com Organizations like the European Union Reference Laboratory (EURL) are responsible for organizing proficiency tests for official control laboratories to ensure the reliability of monitoring for pharmacologically active substances like ractopamine. researchgate.net These methodologies are fundamental to building confidence in analytical data and supporting the enforcement of regulatory limits in a globalized food system.
Future Directions and Emerging Research Avenues for Ractopamine N 4 Hydroxybenzyl
Application of Computational Chemistry and In Silico Modeling for Structure-Activity Relationship Studies
Computational chemistry and in silico modeling are becoming indispensable tools for predicting the biological activity of small molecules based on their structure, a field known as Quantitative Structure-Activity Relationship (QSAR) mdpi.com. For Ractopamine (B1197949) N-(4-hydroxybenzyl), these methods offer a pathway to explore its interactions with biological targets without the extensive time and resources required for traditional experimental chemistry .
Future research can leverage these computational approaches in several ways:
Molecular Docking: Simulations can be performed to model the binding of Ractopamine N-(4-hydroxybenzyl) to its target receptors, such as beta-adrenergic receptors. This can help elucidate the specific molecular interactions—like hydrogen bonds and hydrophobic interactions—that are crucial for its biological effect.
QSAR Model Development: By creating a dataset of Ractopamine N-(4-hydroxybenzyl) analogs and their corresponding biological activities, researchers can develop QSAR models. These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to establish a mathematical relationship with activity . Such models can then be used to predict the activity of novel, yet-to-be-synthesized derivatives.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the Ractopamine N-(4-hydroxybenzyl)-receptor complex over time. This can reveal conformational changes and the stability of the binding, offering a more nuanced understanding of the mechanism of action mdpi.com. The application of deep learning algorithms in QSAR is also a promising avenue, potentially offering superior predictive performance for toxicity and activity modeling mdpi.com.
Integration of Omics Technologies (e.g., metabolomics, proteomics) in Comprehensive Mechanistic Research
Omics technologies, which involve the large-scale study of biological molecules, offer a holistic view of the physiological impact of a compound nih.gov. Integrating metabolomics and proteomics can provide a comprehensive understanding of the mechanistic pathways affected by Ractopamine N-(4-hydroxybenzyl).
Metabolomics: This approach involves the systematic identification and quantification of the complete set of small-molecule metabolites in a biological sample researchgate.net. By comparing the metabolic profiles of untreated and treated systems, researchers can identify which metabolic pathways are perturbed. For instance, studies on structurally related compounds like 4-Hydroxybenzyl alcohol have used metabolomics to identify effects on nucleic acid and glutathione (B108866) metabolism nih.gov. A similar approach for Ractopamine N-(4-hydroxybenzyl) could reveal its influence on energy, lipid, and amino acid metabolism.
Proteomics: Proteomics focuses on the large-scale analysis of proteins. Using advanced techniques like liquid chromatography–tandem mass spectrometry (LC–MS/MS), researchers can identify and quantify thousands of proteins in a sample nih.gov. This can reveal changes in the expression of specific proteins and signaling pathways in response to Ractopamine N-(4-hydroxybenzyl), providing direct insight into its molecular mechanisms of action nih.gov.
Combining these omics approaches can create a more detailed and integrated picture of the compound's biological effects, from gene expression to metabolic output mdpi.com.
Development of Novel Biosensors for Rapid and On-Site Detection
The demand for rapid, sensitive, and portable detection methods for compounds like ractopamine has driven significant research into novel biosensors. These devices convert a biological recognition event into a measurable signal and are ideal for on-site screening nih.govnih.gov. Key emerging research areas include:
Localized Surface Plasmon Resonance (LSPR) Sensors: These sensors utilize gold nanoparticles conjugated with specific antibodies. The binding of Ractopamine N-(4-hydroxybenzyl) causes a measurable shift in the plasmon resonance peak, allowing for highly sensitive quantitative analysis nih.govlawdata.com.tw.
Lateral Flow Immunoassay (LFIA): LFIA strips offer a simple, rapid, and cost-effective method for qualitative or semi-quantitative detection. These devices are user-friendly and provide visual confirmation of the presence or absence of the target compound within minutes, making them suitable for field use lawdata.com.twresearchgate.net.
Electrochemical Biosensors: These sensors employ biorecognition elements (like antibodies or aptamers) on an electrode surface. The interaction with the target analyte generates a change in the electrochemical signal (e.g., current or potential), enabling sensitive detection nih.govsemanticscholar.org.
Surface-Enhanced Raman Scattering (SERS): SERS-based biosensors use metallic nanoparticles to amplify the Raman signal of the target molecule, allowing for ultrasensitive and specific detection. Dual-readout systems combining SERS with colorimetric assays are being developed for enhanced reliability mdpi.com.
The table below summarizes and compares the performance of various recently developed biosensors for ractopamine detection.
| Sensor Type | Detection Principle | Limit of Detection (LOD) | Analysis Time | Reference |
| LSPR Sensor Chip | Immunoassay with gold nanoparticles | 1.19 fg/mL | Rapid | nih.govlawdata.com.tw |
| Lateral Flow Immunoassay (LFIA) | Competitive immunoassay | 2.27 ng/mL | < 15 minutes | nih.govlawdata.com.tw |
| Microfluidic Platform | Colorimetric (Gold Nanoparticles) | 1.0 ppb | ~3 minutes | nih.gov |
| Surface Plasmon Resonance (SPR) | Immunoassay | < 4 µg/L | ~15 minutes | researchgate.net |
Exploration of Ractopamine N-(4-hydroxybenzyl) as a Reference Standard or Internal Standard in Analytical Chemistry
The accuracy and reliability of quantitative analytical methods depend heavily on the availability of high-purity certified reference materials (CRMs) sigmaaldrich.com. Ractopamine hydrochloride is utilized as a pharmaceutical secondary standard for this purpose.
Reference Standard: As a CRM, Ractopamine N-(4-hydroxybenzyl) is used to calibrate analytical instruments like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) mhlw.go.jpusda.gov. It allows for the creation of standard curves against which the concentration of the analyte in an unknown sample can be accurately determined mhlw.go.jp. The purity of the reference standard is critical and is certified under stringent quality control protocols like ISO 17034 and ISO/IEC 17025 sigmaaldrich.com.
Internal Standard: Isotopically labeled analogs, such as ractopamine-D5-hydrochloride, are ideal for use as internal standards in mass spectrometry-based methods researchgate.net. An internal standard is a known amount of a compound similar to the analyte that is added to samples before processing. It helps to correct for the loss of analyte during sample preparation and for variations in instrument response, thereby improving the precision and accuracy of the quantification researchgate.net.
Future research will continue to rely on the availability of these high-quality standards to develop and validate new and improved analytical methods for a variety of sample matrices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
